2,4-Bis(trifluoromethyl)benzyl bromide
Overview
Description
2,4-Bis(trifluoromethyl)benzyl bromide is a chemical compound that serves as a versatile starting material for various organometallic syntheses. It is characterized by the presence of two trifluoromethyl groups attached to a benzene ring, which is further substituted with a benzyl bromide moiety. This structure makes it a valuable compound in the field of synthetic chemistry, particularly for the introduction of trifluoromethyl groups into other molecules .
Synthesis Analysis
The synthesis of related compounds often involves the use of halogenated precursors and the introduction of trifluoromethyl groups. For instance, 1-bromo-3,5-bis(trifluoromethyl)benzene can be prepared from 1,3-bis(fluoromethyl)benzene using N,N'-dibromo-5,5-dimethylhydantoin in acidic media . Similarly, the synthesis of 1,2-bis(trimethylsilyl)benzenes, which are key starting materials for benzyne precursors and Lewis acid catalysts, can be achieved through cobalt-catalyzed Diels-Alder cycloaddition or iridium-mediated C-H activation .
Molecular Structure Analysis
The molecular structure of compounds related to 2,4-bis(trifluoromethyl)benzyl bromide can be complex and is often characterized by X-ray crystallography. For example, the structure of tris(5-bromo-2-methoxyphenyl)bismuth bis(bromodifluoroacetate) features a distorted trigonal-bipyramidal coordination around the bismuth atom . Similarly, the structure of 1,2-bis(2-pyridylethynyl)benzene complexes with silver(I) triflate and palladium(II) chloride shows planar coordination with almost linear angles around the metal centers .
Chemical Reactions Analysis
The reactivity of 2,4-bis(trifluoromethyl)benzyl bromide and related compounds is influenced by the presence of functional groups that can undergo various chemical reactions. For example, the di-Grignard reagent derived from 1-bromo-2,6-bis(chloromethyl)benzene can be used to synthesize bis(trimethyltin) derivatives, although the aromatic bromide functionality may be unreactive due to steric hindrance . The presence of trifluoromethyl groups can also enhance the reactivity and stability of certain radicals, as seen in the preparation of the thermally stable 4,5-bis(trifluoromethyl)-1,3,2-dithiazolyl radical .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,4-bis(trifluoromethyl)benzyl bromide are influenced by its molecular structure. The trifluoromethyl groups contribute to the compound's stability and reactivity. The presence of a benzyl bromide group allows for further functionalization through reactions such as Grignard reactions, Suzuki couplings, and other organometallic transformations . The crystal structure of related compounds, such as 1-(2-pyridiniomethyl)-2,4-bis(phenylsulfonyl)benzene bromide, reveals strong interionic hydrogen bonding, which can affect the compound's solubility and reactivity10.
Scientific Research Applications
Advanced Synthesis and Catalysis
- Fluorous Catalyst Development : 3,5-Bis(perfluorooctyl)benzyl bromide was used to create a fluorous phase-transfer catalyst, 3,5-bis(n-perfluorooctyl)benzyltriethylammonium bromide (F-TEBA), demonstrating effectiveness in solid-liquid phase-transfer catalysis (SL-PTC) conditions. F-TEBA showed quick recovery and reuse without loss of activity in several reaction cycles (Pozzi et al., 2009).
The Journal of Organic Chemistry
- Grignard Reagent Preparation : An improved method for bromination of 3,5-bis(trifluoromethyl)benzene was developed, leading to the safe preparation of 3,5-bis(trifluoromethyl)phenyl Grignard and 3-trifluoromethylphenyl Grignard reagents from precursor bromides. These reagents can be used for advanced intermediate synthesis, with safety insights provided by RSST and DTA studies (Leazer et al., 2003).
Tetrahedron Letters
- Stille Cross-Coupling : Efficient and selective Stille cross-coupling of benzylic and allylic bromides using bromobis(triphenylphosphine)(N-succinimide)palladium(II) was demonstrated. This process, avoiding the use of certain solvents and additional ligands, showed selectivity for benzyl bromide over bromobenzene (Crawforth et al., 2004).
Corrosion Science
- Corrosion Inhibition : Novel cationic gemini surfactants synthesized from benzyl bromide derivatives were tested as corrosion inhibitors for carbon steel in acidic solutions. These surfactants demonstrated excellent inhibition efficiency, acting as mixed inhibitors and adhering to Langmuir's adsorption isotherm (Hegazy et al., 2010).
Organic Letters
- Chemoselective Trifluoromethylation : Copper-mediated chemoselective trifluoromethylation at the benzylic position using shelf-stable electrophilic trifluoromethylating reagents was achieved with a variety of benzyl bromides. This facilitated the creation of diverse medicinal candidates in drug discovery (Kawai et al., 2011).
Organic & Biomolecular Chemistry
- Ionic Liquid Mediated Reactions : Ionic liquids were used as reaction media for nucleophilic trifluoromethylation reactions of trifluoromethyl(trimethyl)silane with various halides in Cu(I)-mediated C-C bond formation reactions. This highlighted the versatility of ionic liquids in facilitating such reactions (Kim & Shreeve, 2004).
Nature Communications
- Carbene-Catalyzed Reductive Coupling : The study focused on generating (nitro)benzyl radicals via N-heterocyclic carbene (NHC) catalysis for reductive coupling with ketones and imines, demonstrating a formal polarity inversion of benzyl bromide for coupling electrophilic carbons under mild conditions (Li et al., 2016).
Safety And Hazards
properties
IUPAC Name |
1-(bromomethyl)-2,4-bis(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF6/c10-4-5-1-2-6(8(11,12)13)3-7(5)9(14,15)16/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWFFFUJOWAJJCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90333839 | |
Record name | 2,4-Bis(trifluoromethyl)benzyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90333839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Bis(trifluoromethyl)benzyl bromide | |
CAS RN |
140690-56-8 | |
Record name | 2,4-Bis(trifluoromethyl)benzyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90333839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-Bis(trifluoromethyl)benzyl bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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